molecular formula C9H4ClN5 B008880 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile CAS No. 19858-57-2

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile

Cat. No. B008880
CAS RN: 19858-57-2
M. Wt: 217.61 g/mol
InChI Key: OJWPYQNAVPIGTJ-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile is a chemical compound with the molecular formula C9H4ClN5 . It is used in proteomics research .


Synthesis Analysis

The synthesis of compounds similar to 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile has been described in various studies . For instance, one study describes the synthesis of multipotent simple 2-aminopyridine-3,5-dicarbonitriles and 2-chloropyridine-3,5-dicarbonitriles from 2-amino-6-chloropyridine-3,5-dicarbonitrile .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile consists of a pyridine ring with various substituents . The exact mass of the molecule is 217.0155228 g/mol and the monoisotopic mass is also 217.0155228 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.61 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 110 Ų . The compound has a complexity of 379 .

Scientific Research Applications

Synthesis and Chemical Applications

  • A study by Mahmoud and El-Sewedy (2018) developed a solvent-free method for synthesizing 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives via one-pot multicomponent condensation reactions. These derivatives demonstrated significant corrosion inhibition efficiency, showcasing their potential as corrosion inhibitors Mahmoud & El-Sewedy, 2018.
  • Khrustaleva et al. (2014) explored the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, leading to the formation of pyrido[1,2-a][1,3,5]triazine derivatives. This work provides a pathway for synthesizing complex heterocyclic compounds with potential biological activity Khrustaleva et al., 2014.

Corrosion Inhibition

  • The synthesized pyridine derivatives were found to have corrosion inhibition efficiency, with their effectiveness increasing with concentration. This finding opens up applications in materials science, particularly in protecting metals from corrosion Mahmoud & El-Sewedy, 2018.

Heterocyclic Chemistry

  • The formation of thieno[2,3-b]pyridine derivatives from 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles through alkylation and cyclization reactions was reported by Alinaghizadeh et al. (2015). These derivatives are produced in excellent yields, highlighting the versatility of 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile in synthesizing novel heterocycles Alinaghizadeh et al., 2015.

Future Directions

Given the use of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile in proteomics research , future directions may include further exploration of its interactions with various proteins and its potential applications in biological research.

properties

IUPAC Name

2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN5/c10-8-6(3-12)5(1-2-11)7(4-13)9(14)15-8/h1H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWPYQNAVPIGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=C(C(=NC(=C1C#N)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318530
Record name 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile

CAS RN

19858-57-2
Record name NSC332472
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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